molecular formula C24H26ClNO3 B605087 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide CAS No. 917236-13-6

3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide

Cat. No. B605087
M. Wt: 411.92114
InChI Key: KNZHUAFGWMRPPB-NBKKPGCJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ABC294735 is a dual SK1/SK2 inhibitor with potential anticancer activity.

Scientific Research Applications

Adamantane Derivatives in Medicinal Chemistry

Adamantane derivatives, including structures similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been prominently used in drug development for treating neurological diseases, antiviral applications, and as agents against type-2 diabetes. Their incorporation into various drugs has been a significant area of research, showing the versatility of adamantane-based compounds in medicinal chemistry (Wei et al., 2019).

Synthesis and Characterization for Material Development

The synthesis and characterization of adamantane derivatives, including compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide, have been key in developing new materials. These compounds have been analyzed using techniques like X-ray diffraction, thermogravimetric analysis, and Fourier-transform infrared spectroscopy, contributing to the field of material science (Feng et al., 2019).

Advanced Synthesis Techniques

Research has been conducted on advanced synthesis techniques for adamantane derivatives. This includes exploring methods like C-methylation of carboxylic acids using trimethylaluminium, which could potentially be applied to compounds similar to 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide (Meisters & Mole, 1974). This research contributes to the understanding of chemical reactions and synthesis pathways relevant to the development of new adamantane-based compounds.

Antimicrobial and Antifungal Applications

Studies have shown that adamantane derivatives demonstrate significant antimicrobial and antifungal activities. These findings suggest potential applications for compounds like 3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide in developing new antimicrobial and antifungal agents, contributing to the field of infectious disease research and treatment (El-Emam et al., 2012).

properties

CAS RN

917236-13-6

Product Name

3-(4-Chloro-phenyl)-adamantane-1-carboxylic acid 3,4-dihydroxy-benzylamide

Molecular Formula

C24H26ClNO3

Molecular Weight

411.92114

IUPAC Name

(1s,3r,5R,7S)-3-(4-chlorophenyl)-N-(3,4-dihydroxybenzyl)adamantane-1-carboxamide

InChI

InChI=1S/C24H26ClNO3/c25-19-4-2-18(3-5-19)23-9-16-7-17(10-23)12-24(11-16,14-23)22(29)26-13-15-1-6-20(27)21(28)8-15/h1-6,8,16-17,27-28H,7,9-14H2,(H,26,29)/t16-,17+,23+,24-

InChI Key

KNZHUAFGWMRPPB-NBKKPGCJSA-N

SMILES

O=C([C@@]12C[C@]3(C4=CC=C(Cl)C=C4)C[C@@](C2)([H])C[C@](C3)([H])C1)NCC5=CC=C(O)C(O)=C5

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ABC294735;  ABC-294735;  ABC 294735.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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